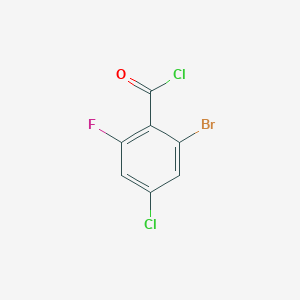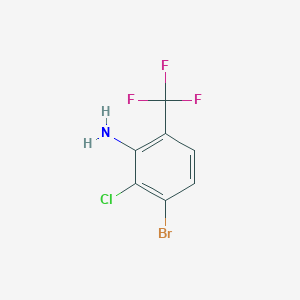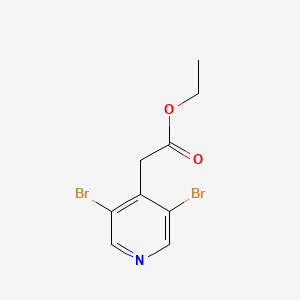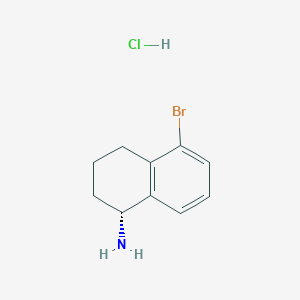
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-Tetralin involves several steps, including bromination of tetralin and subsequent conversion of the bromo compound to the amine hydrochloride salt. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-Tetralin is crucial for understanding its properties and interactions. It adopts a conformational equilibrium due to rotation around the single bonds. Key structural features include the tetralin ring, the bromine substituent, and the amino group. Computational methods (such as density functional theory) and spectroscopic techniques (e.g., vibrational circular dichroism) have been employed to elucidate its 3D structure .
Applications De Recherche Scientifique
Dehydrohalogenation and Synthetic Chemistry
In the field of synthetic chemistry, a study by Juneja & Dannenberg (1975) explored the dehydrohalogenation of related compounds, contributing to the understanding of reaction mechanisms in organic synthesis.
Beta3-Adrenoceptor-Mediated Effects
Research by Bardou et al. (1998) investigated the beta3-adrenoceptor-mediated effects on human colonic motility using related compounds, expanding our knowledge of gastrointestinal pharmacology.
Biocatalytic Asymmetric Synthesis
The asymmetric synthesis of chiral β-adrenergic receptor blockers using biocatalysts was explored by Taşdemir et al. (2020), demonstrating the potential for environmentally friendly and efficient pharmaceutical synthesis.
Development of Bronchodilators
In the development of new bronchodilators, Sugihara et al. (1977) synthesized related compounds to minimize cardiovascular side effects in respiratory treatments.
Antimicrobial Applications
The antimicrobial activities of compounds structurally related to (R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride were investigated by Sherkar & Bhandarkar (2015), indicating potential for new antimicrobial agents.
Synthesis of Optically Active Anthracyclinones
Research by Suzuki et al. (1986) involved the synthesis of optically active anthracyclinones using related compounds, contributing to the field of medicinal chemistry.
Fluorescence Derivatisation in Bioassays
The use of related compounds for fluorescence derivatisation in biological assays was examined by Frade et al. (2007), enhancing detection techniques in biochemical research.
Anticancer Agent Synthesis
The synthesis of compounds for anticancer evaluation was explored by Gouhar & Raafat (2015), showing the potential of these compounds in cancer treatment research.
Propriétés
IUPAC Name |
(1R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1,4-5,10H,2-3,6,12H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCTIOLCPDGAX-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



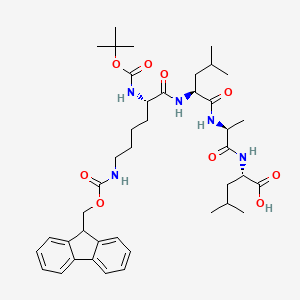
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
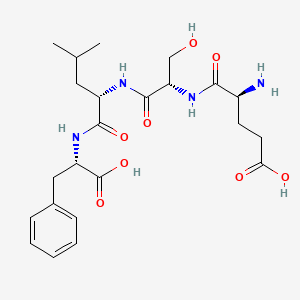
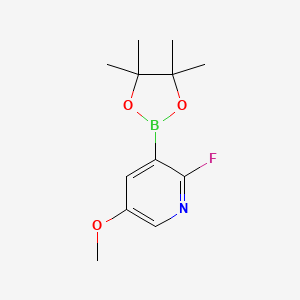
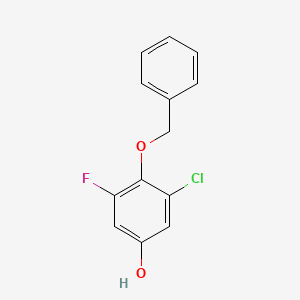
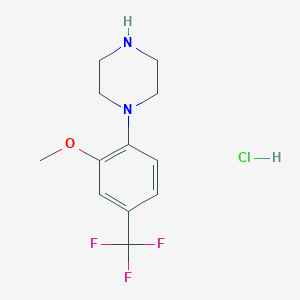
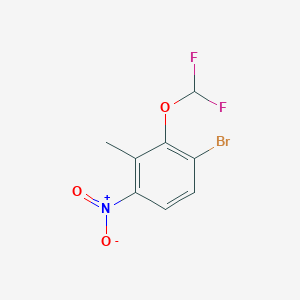
![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)
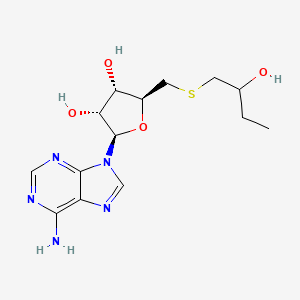

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
